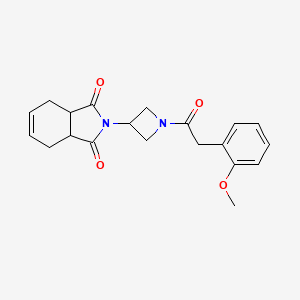
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C31H33ClN4O4 and its molecular weight is 561.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For example, novel quinazolinones and their derivatives have demonstrated significant antibacterial and antifungal activities against a variety of microorganisms, suggesting their potential utility in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007). Similarly, other studies have synthesized new quinazoline compounds that showed good antimicrobial activity, highlighting the versatility of quinazoline scaffolds in drug design (Patel & Shaikh, 2011).
Anticancer Applications
Quinazoline derivatives have also been explored for their anticancer properties. Research has demonstrated that certain quinazoline compounds exhibit anticancer activities, including inhibiting cancer cell proliferation and inducing apoptosis in cancer cells. This suggests their potential application in cancer therapy (Zhang et al., 2013). Another study focused on synthesizing quinazoline derivatives as anti-inflammatory and analgesic agents, which could also have implications for cancer treatment due to the role of inflammation in cancer progression (Farag et al., 2012).
Antioxidative and Radical Scavenging Activities
Quinazoline compounds have been studied for their antioxidative properties and ability to scavenge free radicals, which is important for protecting against oxidative stress and may have therapeutic applications in diseases linked to oxidative damage (Chen & Liu, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 4-chlorophenethylamine with 2-(4-ethylphenylamino)-2-oxoethyl-3,4-dihydroquinazolin-4-one, followed by the addition of pentanoyl chloride to the resulting intermediate.", "Starting Materials": [ "4-chlorophenethylamine", "2-(4-ethylphenylamino)-2-oxoethyl-3,4-dihydroquinazolin-4-one", "Pentanoyl chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(4-ethylphenylamino)-2-oxoethyl-3,4-dihydroquinazolin-4-one (1.0 g, 3.5 mmol) and 4-chlorophenethylamine (0.5 g, 3.5 mmol) in methanol (20 mL) and add sodium bicarbonate (0.5 g, 6.0 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Recrystallize the product from ethyl acetate to obtain the intermediate (1.0 g, 70%).", "Step 3: Dissolve the intermediate in diethyl ether (20 mL) and add pentanoyl chloride (0.5 g, 3.5 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Wash the resulting solid with water and dry under vacuum to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid (1 M) and stir at room temperature for 1 hour. Basify the solution with sodium hydroxide (1 M) and extract with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure. Recrystallize the product from ethyl acetate to obtain the final product (0.5 g, 40%)." ] } | |
CAS-Nummer |
899910-19-1 |
Molekularformel |
C31H33ClN4O4 |
Molekulargewicht |
561.08 |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C31H33ClN4O4/c1-2-22-12-16-25(17-13-22)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-23-10-14-24(32)15-11-23/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38) |
InChI-Schlüssel |
MDQIFZUTKDTMJQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



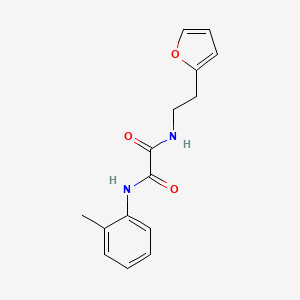
![4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2868126.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2868127.png)
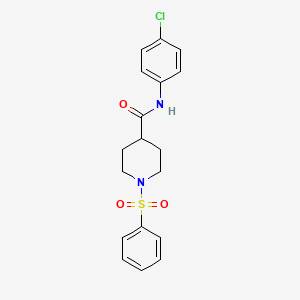
![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)
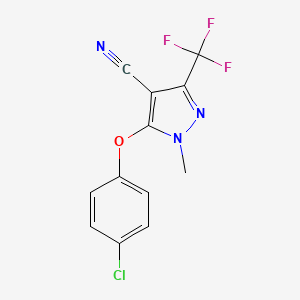
![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)
![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)
![N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2868135.png)

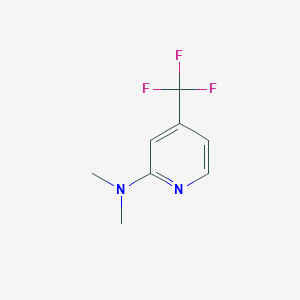

![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)
